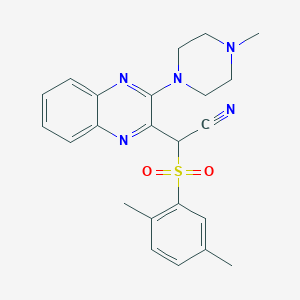
2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile is an emerging candidate in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group and a quinoxaline moiety, which are known to influence biological activity. The molecular formula is C24H28N3O3S, with a molecular weight of approximately 457.6 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Preliminary studies suggest that it may inhibit the WNT/β-catenin signaling pathway, which is crucial in various cancers . This pathway's dysregulation often leads to increased cell proliferation and survival in tumor cells.
In Vitro Studies
In vitro assays have shown that the compound effectively reduces cell viability in several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.74 µM against HEK293 cells, indicating potent inhibitory activity . The mechanism involves the disruption of DVL-GFP recruitment at the plasma membrane, which is essential for WNT signaling.
Cytotoxicity and Anticancer Activity
A series of cytotoxicity assays were conducted using the MTT method across various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated that the compound exhibits significant anticancer activity at low micromolar concentrations, comparable to established chemotherapeutics like etoposide .
Table 1: Cytotoxic Effects on Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Inhibition of WNT/β-catenin pathway |
| A549 | 0.72 | Induction of apoptosis |
| HT-29 | 0.80 | Disruption of cell cycle |
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : This study reported a significant reduction in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells in a dose-dependent manner.
- Colon Cancer Model : In vivo experiments using HT-29 xenografts demonstrated tumor growth inhibition by approximately 60% when treated with the compound compared to control groups .
属性
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-8-9-17(2)20(14-16)31(29,30)21(15-24)22-23(28-12-10-27(3)11-13-28)26-19-7-5-4-6-18(19)25-22/h4-9,14,21H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMAFOBSSPFWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














